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Compound of Interest

Compound Name: 4,6-Dimethoxypyrimidin-5-amine

Cat. No.: B103774

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a highly "privileged"
scaffold in drug discovery.[1] As an essential component of nucleobases in DNA and RNA,
pyrimidine derivatives possess an intrinsic ability to interact with biological macromolecules like
enzymes and receptors.[2][3] This inherent biocompatibility has led to their successful
incorporation into a vast array of FDA-approved drugs, demonstrating therapeutic efficacy
across oncology, infectious diseases, and inflammatory conditions.[2][4]

Within this critical class of compounds, 4,6-dimethoxypyrimidin-5-amine (CAS: 15846-15-8)
emerges as a particularly valuable and versatile intermediate.[1] Its unique substitution pattern
—featuring two electron-donating methoxy groups and a strategically placed primary amine—
provides a rich platform for synthetic diversification. This guide offers an in-depth exploration of
its molecular characteristics, a robust framework for its synthesis and characterization, and
insights into its application for developing next-generation therapeutics.

Section 1: Core Physicochemical and Structural
Characteristics

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective
application in complex synthetic routes. 4,6-Dimethoxypyrimidin-5-amine is an off-white to
yellow solid at room temperature, and its key physicochemical properties are summarized
below.[5]
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Property Value Source(s)

Molecular Weight 155.15 g/mol [1][5]

Molecular Formula CeHsN3O:2 [1105161[7]
4,6-dimethoxypyrimidin-5-

IUPAC Name ) [1][6]
amine

CAS Number 15846-15-8 (1116171

Melting Point 95-96 °C [5]
SYIABKXOJVXKDU-

InChl Key [1][8]
UHFFFAOYSA-N

Appearance Off-white to yellow solid [5]

N Store at 2-8°C in a dark, inert
Storage Conditions [51[6]

atmosphere

The molecule's reactivity is governed by its electronic landscape. The two methoxy groups at
positions 4 and 6 are strong electron-donating groups, which activate the pyrimidine ring
towards electrophilic substitution. Conversely, the primary amino group at position 5 is a potent
nucleophile, making it the primary site for derivatization via reactions such as acylation,
alkylation, and sulfonylation. This electronic arrangement makes the compound a versatile
precursor for creating diverse molecular libraries.[1]

Section 2: A Self-Validating Approach to
Spectroscopic Characterization

To ensure scientific integrity, every batch of a synthetic intermediate must be rigorously
validated. Spectroscopic analysis provides a definitive fingerprint of molecular identity and
purity. The protocols and expected data below form a self-validating system for the confirmation
of 4,6-dimethoxypyrimidin-5-amine.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and elemental composition.
High-resolution mass spectrometry (HRMS) is particularly crucial for unambiguously
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determining the elemental formula.[1]
Protocol for MS Analysis:

o Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable
solvent (e.g., methanol or acetonitrile).

« lonization Method: Utilize Electrospray lonization (ESI) in positive mode, as the amino group
is readily protonated.

o Analysis: Acquire the spectrum on a high-resolution mass spectrometer (e.g., TOF or
Orbitrap) to obtain an accurate mass.

Expected Data:

m/z (Mass-to-Charge

. Assignment Notes
Ratio)

The protonated molecular
ion. The exact mass for
~156.0770 [M+H]*+ CeH10N302* provides
definitive confirmation of
the elemental formula.

| ~178.0589 | [M+Na]* | Sodium adduct, commonly observed with ESI. |

Infrared (IR) Spectroscopy

IR spectroscopy provides diagnostic information about the functional groups present in the
molecule.

Protocol for IR Analysis:

o Sample Preparation: Prepare a KBr (potassium bromide) pellet containing a small amount of
the solid sample or use an Attenuated Total Reflectance (ATR) accessory.

o Data Acquisition: Record the spectrum from 4000 cm~1* to 400 cm~1. A background spectrum
of the empty spectrometer or pure KBr should be recorded first.[9]
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Expected Data:

Wavenumber (cm—?)

Intensity

Vibrational Mode
Assignment

N-H Asymmetric Stretch

~3400 Medium-Strong . .
(primary amine)
) N-H Symmetric Stretch
~3300 Medium ) )
(primary amine)
) C-H Stretch (methyl groups of
~2950-2850 Medium
methoxy)
_ Pyrimidine Ring C=N and C=C
~1600-1400 Medium-Strong

Stretching

~1250-1050 | Strong | C-O Asymmetric & Symmetric Stretch (methoxy groups) |

The presence of two distinct peaks in the N-H stretching region is a strong indicator of a

primary amine.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed map of the molecule's carbon-hydrogen framework.

Protocol for NMR Analysis:

o Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a
deuterated solvent (e.g., CDCIs or DMSO-ds) in a 5 mm NMR tube.

o Data Acquisition: Record *H and 13C spectra on a high-field NMR spectrometer (=400 MHz).

Expected *H NMR Data (in CDCIs):
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
. C2-H (aromatic
~8.1-8.3 Singlet 1H
proton)
] -OCHs (two methoxy
~4.0-4.2 Singlet 6H
groups)
| ~3.5-4.5 | Broad Singlet | 2H | -NH2 (amine protons) |
Expected 3C NMR Data (in CDCI3):
Chemical Shift (0, ppm) Assignment
~160-165 C4 and C6 (carbons attached to methoxy)
~155-160 C2 (aromatic CH)
~120-125 C5 (carbon attached to amine)

| ~50-55 | -OCHs (methoxy carbons) |

Section 3: A Validated Synthesis Workflow and
Mechanistic Rationale

The synthesis of 4,6-dimethoxypyrimidin-5-amine is typically achieved through a multi-step
process starting from readily available precursors. The following protocol outlines a reliable and

scalable approach.

Step-by-Step Synthesis Protocol:

Step 1: Nitration of 4,6-dihydroxypyrimidine

» To a stirred solution of fuming nitric acid cooled to 0°C, slowly add 4,6-dihydroxypyrimidine in

portions, ensuring the temperature does not exceed 10°C.

 After the addition is complete, warm the mixture to room temperature and stir for 4 hours.
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Carefully pour the reaction mixture onto crushed ice. The resulting precipitate (4,6-dihydroxy-
5-nitropyrimidine) is collected by filtration, washed with cold water, and dried.

Step 2: O-Methylation of the Nitropyrimidine

Suspend the dried 4,6-dihydroxy-5-nitropyrimidine in a suitable solvent like DMF.

Add a base such as potassium carbonate, followed by a methylating agent like dimethyl
sulfate or methyl iodide.

Heat the mixture (e.g., to 60-70°C) and monitor the reaction by TLC until the starting material
IS consumed.

After cooling, pour the mixture into water and extract the product (4,6-dimethoxy-5-
nitropyrimidine) with a solvent like ethyl acetate. The organic layers are combined, dried, and
concentrated.

Step 3: Reduction of the Nitro Group

Dissolve the 4,6-dimethoxy-5-nitropyrimidine in ethanol or ethyl acetate.
Add a catalyst, such as Palladium on carbon (Pd/C).

Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and
stir vigorously at room temperature.

Once the reaction is complete (monitored by TLC), filter the mixture through Celite to remove
the catalyst.

Evaporate the solvent under reduced pressure to yield the final product, 4,6-
dimethoxypyrimidin-5-amine. The product can be further purified by recrystallization.

Causality in Experimental Design:

Temperature Control: The initial nitration is highly exothermic; maintaining a low temperature
is critical to prevent runaway reactions and the formation of byproducts.

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b103774?utm_src=pdf-body
https://www.benchchem.com/product/b103774?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Choice of Base: Potassium carbonate is used in the methylation step as a mild, non-
nucleophilic base that facilitates the deprotonation of the hydroxyl groups without competing
in the reaction.

o Catalytic Hydrogenation: This method is chosen for the final reduction because it is clean,
high-yielding, and avoids the use of harsh metal-acid reducing agents that could potentially
cleave the methoxy groups.

Synthesis Workflow Diagram

MR 4.6-Dimethoxypyrimidin-5-amine

Click to download full resolution via product page

Caption: A typical synthetic route to 4,6-dimethoxypyrimidin-5-amine.

Section 4: Strategic Application in Medicinal
Chemistry

The true value of 4,6-dimethoxypyrimidin-5-amine lies in its role as a versatile scaffold for
building libraries of drug candidates. The primary amine at the C5 position serves as a crucial
handle for introducing molecular diversity.

A Platform for Derivatization

Researchers can leverage the nucleophilic amine to perform a variety of chemical
transformations:

o Amide Coupling: Reaction with carboxylic acids or acid chlorides to form amides, a common
linkage in bioactive molecules.

o Sulfonamide Formation: Reaction with sulfonyl chlorides to generate sulfonamides, a
pharmacophore present in many antibacterial and diuretic drugs.
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e Reductive Amination: Condensation with aldehydes or ketones followed by reduction to form
secondary or tertiary amines, enabling the exploration of new binding interactions.

e Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling
reactions with aryl halides to introduce diverse aromatic systems.

This synthetic tractability allows for the systematic modification of the molecule's properties,
including its size, polarity, and hydrogen bonding potential, to optimize its interaction with a
specific biological target. The pyrimidine core itself often acts as a bioisostere for a phenyl ring,
offering advantages in metabolic stability and solubility.[3]

Logical Pathway to Therapeutic Candidates

4,6-Dimethoxypyrimidin-5-amine
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Caption: From core scaffold to diverse therapeutic applications.

Conclusion

4,6-Dimethoxypyrimidin-5-amine is more than a simple chemical intermediate; it is a strategic
tool in the arsenal of the modern medicinal chemist. Its well-defined physicochemical
properties, validated by a robust analytical workflow, provide a reliable foundation for its use in
synthesis. The molecule's inherent reactivity and the privileged nature of the pyrimidine scaffold
empower researchers to design and create vast libraries of novel compounds. As the
landscape of drug discovery continues to evolve, the intelligent application of such versatile
building blocks will remain paramount in the quest for new and effective therapies.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103774?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

